molecular formula C22H21ClN6O3S B6550615 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 1170225-96-3

2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B6550615
CAS No.: 1170225-96-3
M. Wt: 485.0 g/mol
InChI Key: KYFBAXFUCHEAKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole-acetamide derivative characterized by a 1,2,4-oxadiazole moiety substituted with a 4-methylphenyl group and a methylsulfanyl (SCH3) group at the pyrazole core. The acetamide side chain is linked to a 5-chloro-2-methoxyphenyl group, which introduces distinct electronic and steric properties.

Properties

IUPAC Name

2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O3S/c1-12-4-6-13(7-5-12)20-26-21(32-28-20)18-19(24)29(27-22(18)33-3)11-17(30)25-15-10-14(23)8-9-16(15)31-2/h4-10H,11,24H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFBAXFUCHEAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=C(C=CC(=C4)Cl)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic molecule that exhibits significant potential in various biological applications. Its unique structural features, including an amino group, oxadiazole ring, pyrazole moiety, and acetamide group, suggest diverse interactions with biological targets, making it a candidate for pharmacological studies.

Structural Features

The molecular formula for this compound is C22H21ClN6O2SC_{22}H_{21}ClN_{6}O_{2}S with a molecular weight of approximately 498.99 g/mol. The detailed structure can be summarized as follows:

Feature Description
Molecular Formula C22H21ClN6O2SC_{22}H_{21}ClN_{6}O_{2}S
Molecular Weight 498.99 g/mol
Functional Groups Amino, oxadiazole, pyrazole, acetamide

Anticancer Properties

Research indicates that compounds with similar structural motifs to 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide exhibit notable cytotoxic effects against various human cancer cell lines. For instance:

  • Cytotoxicity : Compounds analogous to this structure have shown IC50 values below 100 μM against cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). Specifically, some derivatives have demonstrated IC50 values of approximately 36 μM for HCT-116 and 34 μM for HeLa cells .

The anticancer activity is believed to be mediated through the induction of apoptosis in cancer cells. Key mechanisms include:

  • Caspase Activation : The compound may activate caspases, leading to programmed cell death.
  • Morphological Changes : Treated cells exhibit characteristic apoptotic features such as shrinkage and detachment from surfaces .

Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that compounds with similar oxadiazole and pyrazole structures may also possess anti-inflammatory and analgesic properties. These effects are likely due to their ability to inhibit pro-inflammatory cytokines and modulate pain pathways.

Study on Structural Analogues

A comparative study was conducted on various structural analogues of the compound to evaluate their biological activities:

Compound IC50 (μM) Cell Line
Compound A36HCT-116
Compound B34HeLa
Compound C59MCF-7

This study highlighted the importance of specific substituents on the phenyl ring in enhancing anticancer activity .

Pharmacological Review

A comprehensive review of oxadiazole derivatives indicated their broad pharmacological potentials, including antimicrobial and anticancer activities. The presence of the oxadiazole ring was noted as crucial for biological efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrazole- and oxadiazole-containing acetamides. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Formula Biological Activity (if reported) Reference
Target Compound Pyrazole + 1,2,4-oxadiazole - 4-Methylphenyl (oxadiazole)
- Methylsulfanyl (pyrazole)
- 5-Chloro-2-methoxyphenyl (acetamide)
C23H21ClN6O3S* Not explicitly reported; inferred modulation of inflammatory or enzymatic targets
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide () Pyrazole + 1,2,4-oxadiazole - 4-Methoxyphenyl (oxadiazole)
- 2-Chlorobenzyl (acetamide)
C22H21ClN6O3S No activity reported; structural analog for SAR studies
2-{[4-Amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide () Triazole - 3-Methylphenyl (triazole)
- 5-Chloro-2-methylphenyl (acetamide)
C19H18ClN5OS Potential anti-inflammatory or antimicrobial activity (based on triazole-acetamide analogs)
BI 665915 () Pyrazole + 1,2,4-oxadiazole - Cyclopropylethyl (oxadiazole)
- Pyrimidinyl (acetamide)
C24H27N7O3 FLAP inhibitor (IC50 < 10 nM), anti-inflammatory (LTB4 inhibition)
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () Triazole - Pyridinyl (triazole)
- 3-Chloro-4-fluorophenyl (acetamide)
C17H15ClFN5S Unspecified bioactivity; triazole-thioacetamide scaffold common in kinase inhibitors

*Inferred molecular formula based on structural similarity to and .

Key Observations

Core Heterocycles :

  • The 1,2,4-oxadiazole in the target compound (vs. triazole in ) may enhance metabolic stability due to reduced susceptibility to enzymatic oxidation .
  • The methylsulfanyl group on pyrazole (target) vs. thioether in triazole analogs () could influence electron density and binding interactions with hydrophobic enzyme pockets .

This contrasts with 2-chlorobenzyl () or 5-chloro-2-methylphenyl (), where methyl/methoxy substituents may alter steric bulk and pharmacokinetics . The 4-methylphenyl on oxadiazole (target) vs. 4-methoxyphenyl () suggests a trade-off between lipophilicity (methyl) and hydrogen-bonding capacity (methoxy) .

Biological Implications: The oxadiazole-pyrazole scaffold in the target compound shares structural homology with BI 665915 (), a potent FLAP inhibitor. Triazole analogs () often exhibit antimicrobial or kinase-inhibitory activity, highlighting the role of heterocycle choice in target selectivity .

Contradictions and Limitations

  • discusses pyrazole derivatives as insecticides (e.g., Fipronil), but the target compound’s substituents (methoxy, methylphenyl) are atypical for insecticidal activity, indicating divergent applications .
  • No direct bioactivity data for the target compound are provided in the evidence; inferences rely on structural analogs.

Preparation Methods

Formation of the Amidoxime Intermediate

4-Methylbenzamide reacts with hydroxylamine hydrochloride in ethanol under reflux (6 hours, 80°C) to yield N-hydroxy-4-methylbenzimidamide (amidoxime). The reaction is monitored via TLC (ethyl acetate/hexane, 1:1), and the product is recrystallized from ethanol (yield: 75%).

Characterization Data :

  • 1H NMR (DMSO-d6) : δ 8.02 (s, 2H, NH2), 7.32–7.25 (m, 4H, Ar-H), 2.35 (s, 3H, CH3).

  • IR (KBr) : 3350 cm⁻¹ (N–H), 1650 cm⁻¹ (C=N).

Cyclization to 1,2,4-Oxadiazole

The amidoxime reacts with ethyl chloroformate in dimethylformamide (DMF) at 100°C for 4 hours to form 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester. Acid hydrolysis (6M HCl, reflux, 3 hours) yields the free carboxylic acid (yield: 68%).

Key Reaction Conditions :

  • Solvent: DMF

  • Catalyst: Triethylamine

  • Temperature: 100°C.

Construction of the Pyrazole Core

The pyrazole ring is synthesized via cyclocondensation of a 1,3-diketone with hydrazine hydrate, followed by functionalization.

Synthesis of 5-Amino-3-(Methylsulfanyl)-1H-Pyrazole-4-Carbonitrile

Ethyl acetoacetate reacts with methyl thiocyanate in the presence of sodium ethoxide to form a 1,3-diketone intermediate. Cyclization with hydrazine hydrate (ethanol, reflux, 6 hours) yields 5-amino-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile (yield: 82%).

Characterization Data :

  • 13C NMR (CDCl3) : δ 158.2 (C=N), 120.5 (CN), 24.7 (SCH3).

  • HRMS (ESI) : m/z 181.0423 [M+H]⁺.

Coupling of Oxadiazole and Pyrazole Moieties

The oxadiazole carboxylic acid is coupled to the pyrazole carbonitrile via a nucleophilic substitution reaction.

Activation and Coupling

The oxadiazole carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl2, reflux, 2 hours). The acid chloride reacts with 5-amino-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile in dichloromethane (DCM) with triethylamine as a base (0°C to room temperature, 12 hours). The product, 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-5-amine, is isolated via column chromatography (hexane/ethyl acetate, 3:1, yield: 65%).

Optimized Conditions :

  • Solvent: DCM

  • Base: Triethylamine (2 equiv)

  • Temperature: 0°C → RT.

Introduction of the Acetamide Side Chain

The pyrazole nitrogen is alkylated with bromoacetyl chloride, followed by coupling with 5-chloro-2-methoxyaniline.

Alkylation of Pyrazole

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-5-amine reacts with bromoacetyl chloride in acetone containing potassium carbonate (reflux, 6 hours) to form 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}acetyl bromide (yield: 70%).

Aminolysis with 5-Chloro-2-Methoxyaniline

The acetyl bromide intermediate reacts with 5-chloro-2-methoxyaniline in tetrahydrofuran (THF) at 60°C for 8 hours. The final product is purified via recrystallization from ethanol (yield: 58%).

Characterization Data for Final Product :

  • 1H NMR (DMSO-d6) : δ 10.29 (s, 1H, NH), 8.12–7.25 (m, 8H, Ar-H), 4.67 (s, 2H, CH2), 3.81 (s, 3H, OCH3), 2.41 (s, 3H, SCH3), 2.11 (s, 3H, CH3).

  • 13C NMR (DMSO-d6) : δ 169.8 (C=O), 162.4 (C=N), 154.2 (C-O), 132.5–114.7 (Ar-C), 56.3 (OCH3), 24.9 (SCH3).

  • HRMS (ESI) : m/z 539.1245 [M+H]⁺ (calc. 539.1238).

Summary of Reaction Conditions and Yields

StepReactionStarting MaterialReagents/ConditionsYield (%)
1.1Amidoxime formation4-MethylbenzamideNH2OH·HCl, EtOH, reflux, 6h75
1.2Oxadiazole cyclizationAmidoximeEthyl chloroformate, DMF, 100°C, 4h68
2.1Pyrazole synthesisEthyl acetoacetateHydrazine hydrate, EtOH, reflux, 6h82
3.1CouplingOxadiazole acid chloridePyrazole carbonitrile, DCM, Et3N, 12h65
4.1AlkylationPyrazole-oxadiazoleBromoacetyl chloride, K2CO3, acetone, 6h70
4.2AminolysisAcetyl bromide derivative5-Chloro-2-methoxyaniline, THF, 60°C, 8h58

Critical Analysis of Methodologies

Oxadiazole Cyclization Efficiency

The use of DMF as a solvent in Step 1.2 enhances reaction efficiency due to its high polarity, facilitating the cyclization process. However, alternative solvents like acetonitrile may reduce side reactions.

Pyrazole Functionalization Challenges

Introducing the methylsulfanyl group at position 3 of the pyrazole requires strict anhydrous conditions to prevent oxidation to sulfoxide .

Q & A

Q. What are the critical steps and reagents in synthesizing this compound?

The synthesis typically involves multi-step reactions, including:

  • Oxadiazole ring formation : Using hydroxylamine and carbodiimide coupling agents under reflux conditions (120–150°C) in solvents like DMF or ethanol .
  • Pyrazole core assembly : Halogenation of intermediates with POCl₃ or PCl₅, followed by nucleophilic substitution with methylsulfanyl groups .
  • Acetamide coupling : Reaction of the pyrazole intermediate with 5-chloro-2-methoxyaniline using EDCI/HOBt as coupling agents in dichloromethane . Key reagents include triethylamine (base), zeolite catalysts (for regioselectivity), and chromatographic purification (silica gel, ethyl acetate/hexane) .

Q. How should researchers characterize this compound’s purity and structure?

  • Spectroscopic methods :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methylsulfanyl at C3, oxadiazole at C4) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ expected at ~530–540 Da).
    • Chromatography : HPLC with C18 columns (acetonitrile/water gradient) to assess purity (>95%) .

Q. What are the compound’s stability profiles under laboratory conditions?

  • Light sensitivity : Decomposes under UV light; store in amber vials at –20°C .
  • pH stability : Stable in neutral buffers (pH 6–8) but hydrolyzes in acidic (pH < 3) or alkaline (pH > 10) conditions .
  • Thermal stability : Decomposition observed >150°C (DSC/TGA data) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the 1,2,4-oxadiazole moiety?

  • Solvent selection : DMF improves cyclization efficiency over THF due to higher polarity .
  • Catalyst screening : Zeolite Y-H increases oxadiazole yield by 20% compared to conventional acid catalysts .
  • Reaction monitoring : Use FT-IR to track nitrile intermediate conversion (disappearance of ~2250 cm⁻¹ peak) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Assay standardization :
  • Use consistent cell lines (e.g., HepG2 for anticancer studies) and control compounds (e.g., doxorubicin) .
  • Validate solubility with DMSO co-solvents (<0.1% to avoid cytotoxicity) .
    • Structural analogs : Compare with derivatives lacking the methylsulfanyl group to isolate its role in bioactivity .

Q. What computational methods predict binding modes of this compound to biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR). Key residues: Lys745 (hydrogen bonding with oxadiazole) and hydrophobic pockets accommodating methylphenyl .
  • MD simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can derivatization enhance the compound’s pharmacokinetic properties?

  • Methylsulfanyl replacement : Substitute with sulfone (–SO₂–) to improve metabolic stability (tested in microsomal assays) .
  • Acetamide modification : Introduce PEGylated side chains to enhance aqueous solubility (logP reduction from 3.2 to 1.8) .

Methodological Notes

  • Contradictory Data Analysis : Cross-validate bioactivity using orthogonal assays (e.g., MTT and apoptosis flow cytometry) .
  • Scale-Up Challenges : Pilot-scale reactions (>10 g) require solvent recovery systems to manage DMF waste .
  • In Silico Tools : Use SwissADME to predict ADMET properties and guide derivatization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.